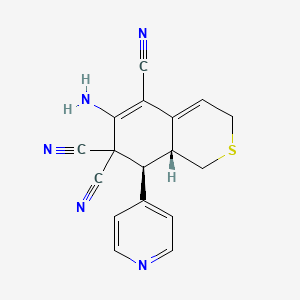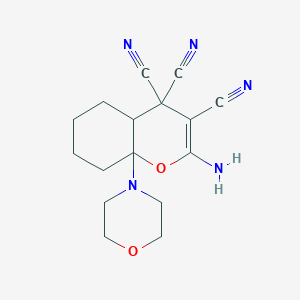
2-amino-8a-(morpholin-4-yl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-3,4,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups
Preparation Methods
The synthesis of 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide involves several steps. One common method includes the aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates . The reaction conditions typically involve the use of primary amines and formaldehyde, with the nature of the counter-ion and the structure of the primary amine playing crucial roles in determining the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including aminomethylation, which involves the addition of an amino group to a molecule. The reaction products depend significantly on the nature of the counter-ion and the structure of the primary amine . Common reagents used in these reactions include formaldehyde and primary amines. Major products formed from these reactions include bispidines and pyrido[2,1-b][1,3,5]thiadiazine derivatives.
Scientific Research Applications
2-Amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities . These compounds have been studied for their antiviral, anticancer, and antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in the growth and proliferation of cancer cells . By inhibiting this pathway, the compound can effectively block the conduction of signaling pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
When compared to similar compounds, 2-amino-3,4-dicyano-8a-morpholino-4a,5,6,7,8,8a-hexahydro-4H-chromen-4-yl cyanide stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include other morpholino derivatives and cyanide-containing compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-amino-8a-morpholin-4-yl-5,6,7,8-tetrahydro-4aH-chromene-3,4,4-tricarbonitrile |
InChI |
InChI=1S/C16H19N5O2/c17-9-12-14(20)23-16(21-5-7-22-8-6-21)4-2-1-3-13(16)15(12,10-18)11-19/h13H,1-8,20H2 |
InChI Key |
VTMMTIMMPSNWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C(C(=C(O2)N)C#N)(C#N)C#N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
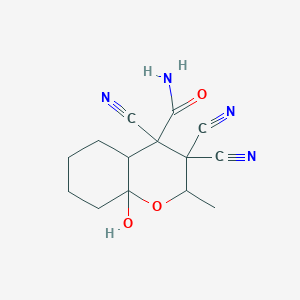

![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
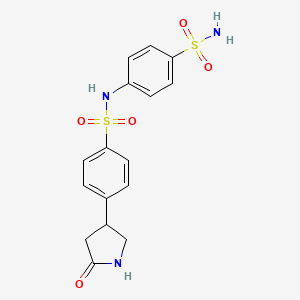
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)

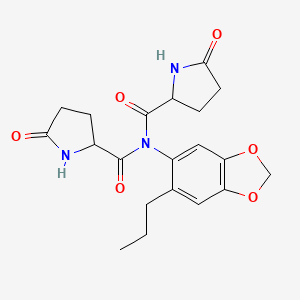
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)
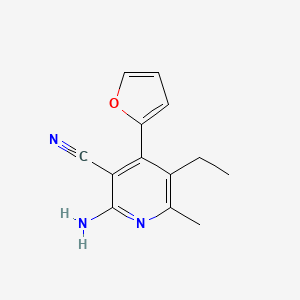
![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)
![N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14944217.png)
